molecular formula C9H7ClOS B8496903 6-Methoxy-2-chlorobenzo[b]thiophene

6-Methoxy-2-chlorobenzo[b]thiophene

Cat. No. B8496903
M. Wt: 198.67 g/mol
InChI Key: YIIHJECRUVNHAX-UHFFFAOYSA-N
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Patent
US05472962

Procedure details

The same operations as in Preparation example 1 were carried out using 495 mg of 6-methoxybenzo[b]thiophene, and chlorine gas in place of cyclohexanone, and then purification was carried out by TLC (developing solvent, chloroform:n-hexane=4:1) to obtain 172 mg of 6-methoxy-2-chlorobenzo[b]thiophene.
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[CH:9][S:8][C:7]=2[CH:11]=1.[Cl:12]Cl>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([Cl:12])[S:8][C:7]=2[CH:11]=1

Inputs

Step One
Name
Quantity
495 mg
Type
reactant
Smiles
COC=1C=CC2=C(SC=C2)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same operations as in Preparation example 1
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2)Cl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 172 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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